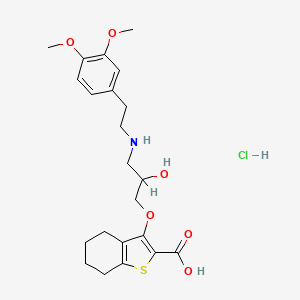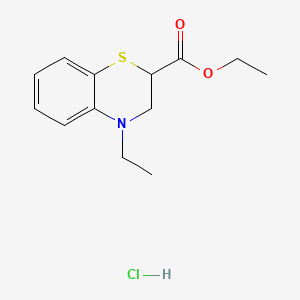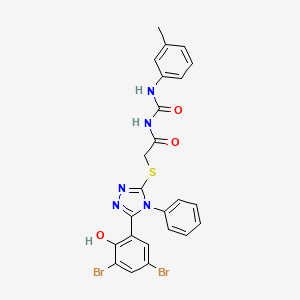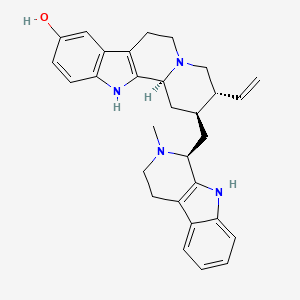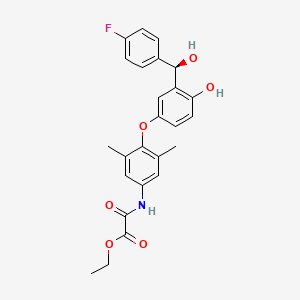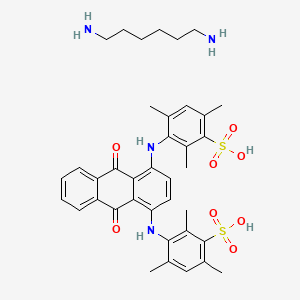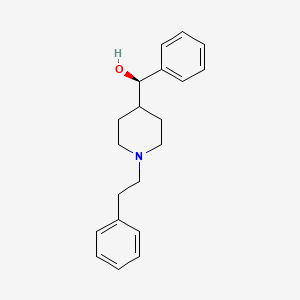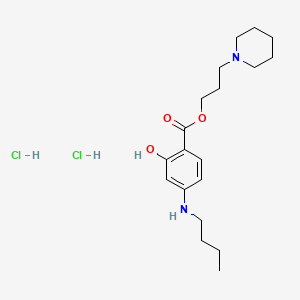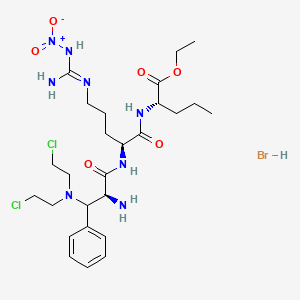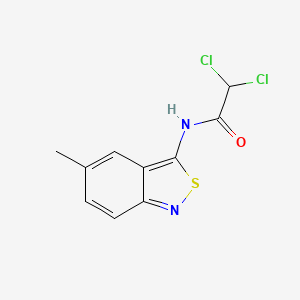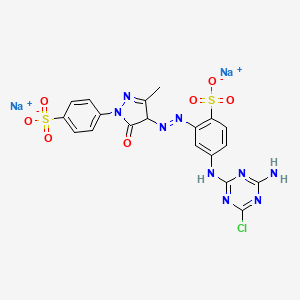
Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-amino-6-cloro-1,3,5-triazin-2-il)amino)-2-((4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol-4-il)azo)bencenosulfonato disódico es un complejo compuesto orgánico que pertenece a la clase de los colorantes azoicos. Estos compuestos se caracterizan por la presencia de un grupo azo (-N=N-) que suele estar conectado a anillos aromáticos. Los colorantes azoicos se utilizan ampliamente en diversas industrias debido a sus colores vibrantes y su estabilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((4-amino-6-cloro-1,3,5-triazin-2-il)amino)-2-((4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol-4-il)azo)bencenosulfonato disódico suele implicar varios pasos:
Diazotación: El proceso comienza con la diazotación de una amina aromática, que implica tratar la amina con ácido nitroso para formar una sal de diazonio.
Reacción de acoplamiento: La sal de diazonio se acopla entonces con otro compuesto aromático que contiene un átomo de hidrógeno activo, como un fenol o una amina aromática, para formar el colorante azoico.
Sulfonación: El compuesto azoico resultante se sulfonata para aumentar su solubilidad en agua, lo que es esencial para su aplicación como colorante.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se lleva a cabo en grandes reactores donde se mantiene un control preciso de la temperatura, el pH y el tiempo de reacción para garantizar un alto rendimiento y pureza. El proceso implica una monitorización continua y un ajuste de los parámetros de reacción para optimizar la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo azo, lo que lleva a la formación de varios productos de oxidación.
Reducción: La reducción del grupo azo puede conducir a la formación de aminas aromáticas, que se utilizan a menudo como intermedias en la síntesis de otros compuestos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Ditioinito de sodio, polvo de zinc en condiciones ácidas.
Reactivos de sustitución: Halógenos, ácidos sulfónicos.
Productos principales
Productos de oxidación: Quinonas, compuestos nitrosos.
Productos de reducción: Aminas aromáticas.
Productos de sustitución: Compuestos aromáticos halogenados, derivados sulfonados.
Aplicaciones Científicas De Investigación
Química
Química de los colorantes: Se utiliza como compuesto modelo para estudiar las propiedades y el comportamiento de los colorantes azoicos.
Química analítica: Se emplea en diversas técnicas analíticas para detectar y cuantificar diferentes sustancias.
Biología
Histología: Se utiliza como agente colorante para resaltar estructuras en tejidos biológicos.
Bioquímica: Se investiga por sus interacciones con moléculas biológicas como proteínas y ácidos nucleicos.
Medicina
Farmacología: Se estudia por sus posibles efectos terapéuticos e interacciones con fármacos.
Industria
Industria textil: Se utiliza ampliamente como colorante para tejidos debido a su color vibrante y su estabilidad.
Industria alimentaria: Se emplea como colorante alimentario en algunas aplicaciones.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de sus interacciones con diversos objetivos moleculares. El grupo azo puede formar enlaces de hidrógeno y otras interacciones con moléculas biológicas, lo que lleva a cambios en su estructura y función. Los grupos sulfonato aumentan la solubilidad del compuesto en agua, lo que facilita su aplicación en entornos acuosos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-((4-amino-6-cloro-1,3,5-triazin-2-il)amino)-2-((4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol-4-il)azo)bencenosulfonato disódico
- 4-((4-amino-6-cloro-1,3,5-triazin-2-il)amino)-2-((4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol-4-il)azo)bencenosulfonato disódico
Singularidad
Este compuesto es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y físicas distintas. Su alta solubilidad en agua, su color vibrante y su estabilidad lo hacen especialmente valioso en diversas aplicaciones.
Propiedades
Número CAS |
84100-05-0 |
|---|---|
Fórmula molecular |
C19H14ClN9Na2O7S2 |
Peso molecular |
625.9 g/mol |
Nombre IUPAC |
disodium;4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H16ClN9O7S2.2Na/c1-9-15(16(30)29(28-9)11-3-5-12(6-4-11)37(31,32)33)27-26-13-8-10(2-7-14(13)38(34,35)36)22-19-24-17(20)23-18(21)25-19;;/h2-8,15H,1H3,(H,31,32,33)(H,34,35,36)(H3,21,22,23,24,25);;/q;2*+1/p-2 |
Clave InChI |
BMTKLUKLKZQLSB-UHFFFAOYSA-L |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)N)Cl)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


